ATC-0065
描述
ATC0065 是一种有效的、选择性的、口服活性的黑色素浓缩激素受体 1 (MCHR1) 拮抗剂。它对人 MCHR1 的抑制浓度 (IC50) 为 15.7 纳摩尔。该化合物对黑色素浓缩激素受体 2 没有显著活性。 ATC0065 已被证明具有抗焦虑和抗抑郁活性 .
科学研究应用
ATC0065 具有广泛的科学研究应用,包括:
化学: 用作模型化合物,研究黑色素浓缩激素受体拮抗剂的构效关系。
生物学: 研究其在调节黑色素浓缩激素受体活性及其对摄食行为和能量平衡的影响中的作用。
医学: 探索其由于其抗焦虑和抗抑郁特性而在治疗焦虑和抑郁症中的潜在治疗效果。
作用机制
ATC0065 通过选择性结合并拮抗黑色素浓缩激素受体 1 来发挥其作用。该受体参与调节摄食行为、能量平衡和情绪状态。通过抑制该受体,ATC0065 可以减少动物模型中的焦虑和抑郁样行为。 该化合物还显示出对血清素受体的亲和力,这可能有助于其抗抑郁作用 .
生化分析
Biochemical Properties
ATC-0065 interacts with the MCHR1, exhibiting an IC50 of 15.7 nM for human MCHR1 . It does not exhibit significant activity for MCHR2 . Additionally, this compound exhibits high to moderate affinity for 5-HT2B and 5-HT1A receptors .
Cellular Effects
This compound has been shown to have anxiolytic and antidepressant activities . It influences cell function by interacting with MCHR1 and serotonin receptors, impacting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the MCHR1 . It binds to the MCHR1, inhibiting its activity and thereby exerting its effects at the molecular level .
Dosage Effects in Animal Models
In animal models, this compound shows antidepressant-like effects . Specifically, it significantly reduced immobility time in the forced swimming test in rats at dosages of 3 mg/kg, 10 mg/kg, and 30 mg/kg .
准备方法
合成路线和反应条件
ATC0065 的合成涉及多个步骤,包括中间体的制备及其后续反应。关键步骤包括:
喹唑啉核的形成: 这涉及在酸性条件下,适当的苯胺衍生物与甲酰胺或甲酸衍生物的反应。
环己胺部分的引入: 此步骤涉及喹唑啉中间体与环己胺衍生物的反应。
溴化和三氟甲氧基化:
工业生产方法
ATC0065 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 连续流动反应器和自动化系统的使用可以提高生产过程的效率和可扩展性 .
化学反应分析
反应类型
ATC0065 经历各种化学反应,包括:
氧化: 此反应可在胺或芳香部分发生。
还原: 还原反应可以针对喹唑啉核或芳香环。
常见试剂和条件
氧化: 试剂如过氧化氢或高锰酸钾,在酸性或碱性条件下。
还原: 试剂如氢化铝锂或硼氢化钠,在无水溶剂中。
取代: 卤化试剂如溴或氯,在催化剂存在下
主要产物
相似化合物的比较
类似化合物
ATC0175: 另一种具有类似抗焦虑和抗抑郁活性的黑色素浓缩激素受体 1 拮抗剂。
T-226296: 一种非肽类黑色素浓缩激素受体 1 拮抗剂,具有潜在的治疗应用。
SNAP-7941: 一种具有抗焦虑特性的黑色素浓缩激素受体 1 选择性拮抗剂
ATC0065 的独特性
ATC0065 的独特之处在于它对黑色素浓缩激素受体 1 的高度选择性和效力。 它还表现出良好的口服生物利用度和代谢稳定性,使其成为作为治疗剂进一步开发的有希望的候选药物 .
属性
IUPAC Name |
2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrF3N5O.2ClH/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29;;/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGUWYBAINNZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31BrCl2F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510732-84-0 | |
Record name | ATC-0065 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510732840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATC-0065 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2C0BZD71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。